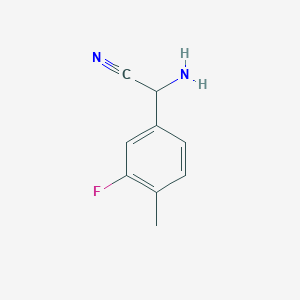

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC17440415

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN2 |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3 |

| Standard InChI Key | WSDTYENBHUVMGB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C#N)N)F |

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s molecular architecture is defined by the following parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Chemsrc | |

| Molecular Weight | 164.18 g/mol | Chemsrc |

| CAS Number | 1339080-82-8 | Chemsrc |

| IUPAC Name | 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile | Chemsrc |

Notably, experimental data for physical properties such as melting point, boiling point, and density remain unreported in publicly accessible literature.

Spectroscopic Features

Though specific spectral data (e.g., , , IR) for this compound are unavailable, analogous fluorinated nitriles exhibit characteristic signals:

-

Nitrile Group: Strong IR absorption near 2240 cm.

-

Aromatic Protons: signals in the 6.8–7.5 ppm range, split by ortho-fluorine coupling .

Synthesis and Manufacturing

Synthetic Pathways

Strecker Synthesis

A potential route involves the Strecker reaction, where 3-fluoro-4-methylbenzaldehyde reacts with ammonium cyanide in the presence of a catalyst:

This method typically requires acidic or basic conditions and yields racemic mixtures .

Nucleophilic Substitution

Alternative pathways may utilize halogenated precursors. For example, 3-fluoro-4-methylbromobenzene could undergo nucleophilic substitution with cyanide ions, followed by amination:

Industrial Scalability

Industrial production would require optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and purity. Continuous-flow reactors might mitigate risks associated with exothermic nitrile formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume